molecular formula C11H19NO B13309316 2-(Azepan-2-yl)-1-cyclopropylethan-1-one

2-(Azepan-2-yl)-1-cyclopropylethan-1-one

Cat. No.: B13309316
M. Wt: 181.27 g/mol
InChI Key: JYCKBBZMVBMJQH-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-cyclopropylethan-1-one is an organic compound that features a seven-membered azepane ring attached to a cyclopropyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-cyclopropylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of hexamethyleneimine with cyclopropylcarbonyl chloride under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-yl)-1-cyclopropylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Azepan-2-yl)-1-cyclopropylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)-1-cyclopropylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-2-yl)ethan-1-ol hydrochloride: Similar structure but with an alcohol group instead of a ketone.

    Azepan-2-yl(morpholino)methanone: Contains a morpholine ring in place of the cyclopropyl group.

    2-(Azepan-2-yl)-1-phenylethan-1-ol: Features a phenyl group instead of the cyclopropyl group.

Uniqueness

2-(Azepan-2-yl)-1-cyclopropylethan-1-one is unique due to its combination of the azepane ring and cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-(azepan-2-yl)-1-cyclopropylethanone

InChI

InChI=1S/C11H19NO/c13-11(9-5-6-9)8-10-4-2-1-3-7-12-10/h9-10,12H,1-8H2

InChI Key

JYCKBBZMVBMJQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC(=O)C2CC2

Origin of Product

United States

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